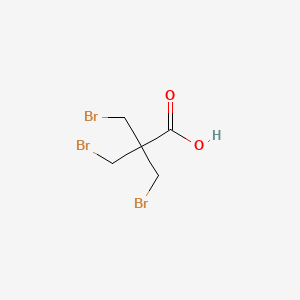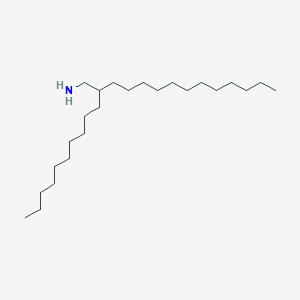
1-Bromo-4-(3-chloropropoxy)benzene
Descripción general
Descripción
1-Bromo-4-(3-chloropropoxy)benzene is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polycondensation Reactions
1-Bromo-4-(3-chloropropoxy)benzene is utilized in the field of polymer chemistry, particularly in polycondensation reactions. Kolesnikov and Korshak (1953) studied the polycondensation reaction of 1-bromo-3-chloropropane with benzene, identifying aluminum chloride as an effective catalyst. They also found that zirconium chloride, aluminum bromide, and ferric chloride could catalyze this reaction, providing insights into the fundamental features of such reactions (Kolesnikov & Korshak, 1953).
Synthesis of Arynes and Naphthalenes
This compound is instrumental in synthesizing arynes and naphthalenes. Schlosser and Castagnetti (2001) described the generation of various arynes from 1-bromo-4-(trifluoromethoxy)benzene, which can be intercepted with furan to produce cycloadducts. These adducts can be reduced to yield 1- and 2-(trifluoromethoxy)naphthalenes, demonstrating the compound's utility in creating complex organic structures (Schlosser & Castagnetti, 2001).
Ring Halogenation in Organic Synthesis
The compound plays a role in the halogenation of aromatic compounds. Bovonsombat and Mcnelis (1993) used 1-bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) for ring halogenations of polyalkylbenzenes, demonstrating the potential of this compound in synthesizing halogenated organic molecules (Bovonsombat & Mcnelis, 1993).
Organometallic Chemistry and Synthesis
In organometallic chemistry, this compound is used to create complex organometallic structures. Fink et al. (1997) synthesized and characterized new ethynylferrocene compounds of 1,3,5-tribromobenzene, indicating the role of this compound in creating novel organometallic compounds with potential applications in materials science and catalysis (Fink et al., 1997).
Fluorescence Studies
The compound is relevant in fluorescence studies as well. Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene, investigating its photoluminescence properties in both solution and solid states. This research highlights its potential use in developing new materials with unique optical properties (Zuo-qi, 2015).
Mecanismo De Acción
Target of Action
It’s known that bromobenzene derivatives can interact with various biological targets depending on their specific substitutions .
Mode of Action
For instance, a bromine can be introduced by bromination with Br2/FeBr3, and a propoxy group can be introduced by Friedel–Crafts alkylation . These reactions could potentially alter the function of the target molecules.
Biochemical Pathways
Bromobenzene derivatives are known to be involved in various biochemical reactions and pathways .
Pharmacokinetics
The compound’s molecular weight (24953) suggests it could potentially be absorbed and distributed in the body .
Result of Action
Bromobenzene derivatives can have various effects depending on their specific substitutions and the biological targets they interact with .
Propiedades
IUPAC Name |
1-bromo-4-(3-chloropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPFCXKSGGMFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506855 | |
| Record name | 1-Bromo-4-(3-chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64010-38-4 | |
| Record name | 1-Bromo-4-(3-chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


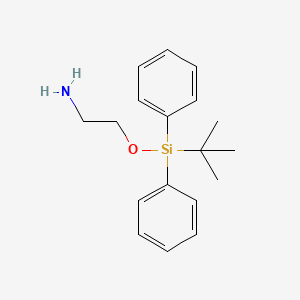


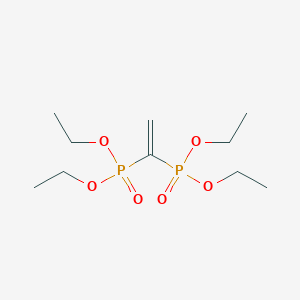
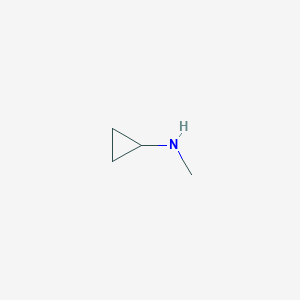
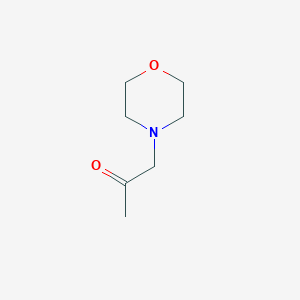
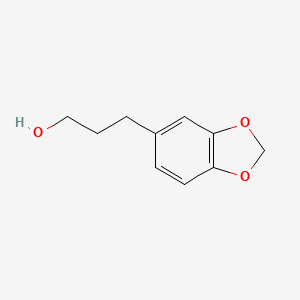

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)
